molecular formula C9H11NO B14025769 (S)-2-Methylindolin-5-ol

(S)-2-Methylindolin-5-ol

Cat. No.: B14025769
M. Wt: 149.19 g/mol
InChI Key: PLAIEGJVWLIPNO-LURJTMIESA-N
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Description

(S)-2-Methylindolin-5-ol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play significant roles in various biological processes. This compound is characterized by a methyl group attached to the second carbon of the indole ring and a hydroxyl group attached to the fifth carbon. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylindolin-5-ol typically involves several steps, starting from readily available precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylindolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of aluminum chloride for alkylation.

Major Products Formed

    Oxidation: Formation of 2-methylindole-5-one.

    Reduction: Formation of 2-methylindoline.

    Substitution: Formation of various substituted indoles depending on the electrophile used.

Scientific Research Applications

(S)-2-Methylindolin-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Methylindolin-5-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and indole ring are crucial for its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindole: Lacks the hydroxyl group at the fifth position.

    5-Hydroxyindole: Lacks the methyl group at the second position.

    Indole-3-carbinol: Has a different substitution pattern on the indole ring.

Uniqueness

(S)-2-Methylindolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(2S)-2-methyl-2,3-dihydro-1H-indol-5-ol

InChI

InChI=1S/C9H11NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-3,5-6,10-11H,4H2,1H3/t6-/m0/s1

InChI Key

PLAIEGJVWLIPNO-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CC2=C(N1)C=CC(=C2)O

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)O

Origin of Product

United States

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